molecular formula C21H16F3N3O B5544723 6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B5544723
M. Wt: 383.4 g/mol
InChI Key: KDPIZPLYPIOYJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[4,3-b]pyridine derivatives, including variations close to the target molecule, involves multi-step processes that yield interesting N-heterocycles. For example, El-Menyawy et al. (2019) detailed the synthesis of two pyrazolo[4,3-b]pyridine derivatives with methoxy and hydroxy phenyl groups, highlighting thermal stability and polycrystalline structure determined through lattice parameters and Miller indices (El-Menyawy, Zedan, & Nawar, 2019). Similarly, Deore et al. (2015) synthesized a 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde through a multistep process, demonstrating the influence of substituents on absorption and emission spectra (Deore, Dingore, & Jachak, 2015).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in elucidating the molecular structure of pyrazolo[3,4-b]pyridine derivatives. Ganapathy et al. (2015) determined the crystal structure of a closely related compound, revealing coplanar arrangements of the pyrazole, pyridine, and pyran rings stabilized by intermolecular hydrogen bonding (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Chemical Reactions and Properties

The reactivity of pyrazolo[3,4-b]pyridine derivatives is influenced by their structure, as seen in the synthesis and reactivity studies involving various substituents. For instance, Halim and Ibrahim (2022) explored ring opening followed by ring closure reactions, highlighting the compound's reactivity and stability through thermodynamic parameters (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties, including thermal stability and optical properties, are essential for understanding the application potential of these compounds. El-Menyawy et al. (2019) provided insights into the thermal stability and optical band gap of pyrazolo[4,3-b]pyridine derivatives, emphasizing their suitability for device fabrication (El-Menyawy, Zedan, & Nawar, 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are closely tied to the molecular structure and substituents. Research by Halim and Ibrahim (2022) on novel pyrazolo[3,4-b]pyridine derivatives underlines the importance of structural features in determining chemical behavior, supported by quantum studies and natural bond orbital analysis (Halim & Ibrahim, 2022).

Scientific Research Applications

1. Synthesis and Device Characterization

  • Pyrazolo[4,3-b]pyridine derivatives, including those similar to the specified compound, have been synthesized for use in optical and electronic devices. Their stability and structural properties are significant for such applications. For example, specific derivatives were found to have high thermal stability and polycrystalline structure, making them suitable for thin film applications in devices showing rectification behavior (El-Menyawy, Zedan, & Nawar, 2019).

2. Molecular Structure and Ligand Design

  • Similar pyrazolo[3,4-b]pyridine compounds have been studied for their molecular structures, particularly as ligands. These studies provide insights into the orientation of phenyl rings and the interactions between different atoms within the molecule, crucial for designing effective ligands in various chemical applications (Silva et al., 1997).

3. Synthon for Heterocyclic Compounds

  • Derivatives of pyrazolo[3,4-b]pyridine have been used as synthons for the efficient and regiospecific synthesis of various heterocycles. This highlights their potential in the synthesis of diverse chemical compounds, especially in pharmaceutical and material science research (Mahata et al., 2003).

4. Photophysical Properties

  • Research on similar pyrazolo[3,4-b]pyridine compounds includes their photophysical properties. Understanding the absorption and emission spectra of these compounds is crucial for their potential applications in photochemistry and photophysics (Deore, Dingore, & Jachak, 2015).

5. Structural Analysis and Crystallography

  • Studies on isomorphous structures of pyrazolo[3,4-b]pyridine derivatives contribute to the field of crystallography, highlighting the molecular geometry and disorder in such compounds. This information is vital for the development of materials and compounds with specific crystal structures (Swamy et al., 2013).

properties

IUPAC Name

6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O/c1-13-19-17(21(22,23)24)12-18(14-7-6-10-16(11-14)28-2)25-20(19)27(26-13)15-8-4-3-5-9-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPIZPLYPIOYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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